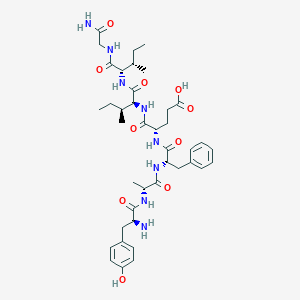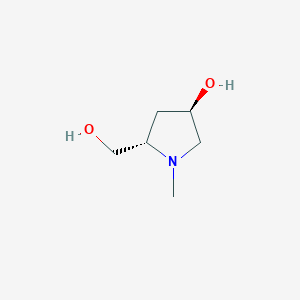![molecular formula C9H12O2 B139345 Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid CAS No. 156895-19-1](/img/structure/B139345.png)
Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid, also known as TCOCA, is a bicyclic compound that has been the subject of scientific research due to its potential applications in various fields. The unique structure of TCOCA has sparked interest in its synthesis, mechanism of action, and potential biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid is not well understood. However, studies have suggested that it may act as a nucleophile in certain reactions.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid. However, studies have suggested that it may have anti-inflammatory properties and may be useful in the treatment of certain diseases.
Advantages And Limitations For Lab Experiments
One advantage of using Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid in lab experiments is its unique structure, which may allow for the synthesis of novel compounds. However, the complex synthesis process and limited research on its properties may present limitations in its use.
Future Directions
There are several potential future directions for research on Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid. One area of interest is its potential use in the synthesis of new compounds with unique properties. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid.
Synthesis Methods
The synthesis of Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid is a complex process that involves multiple steps. One common method for synthesizing Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid involves the reaction of norbornene with maleic anhydride to form endo-3-norbornene-cis, cis-dicarboxylic anhydride. This intermediate is then reacted with sodium methoxide to form Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid.
Scientific Research Applications
Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid has been studied for its potential applications in various scientific fields. One area of research is its use as a building block in the synthesis of other compounds. Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
properties
CAS RN |
156895-19-1 |
|---|---|
Product Name |
Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid |
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
tricyclo[3.2.1.03,6]octane-3-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-8(11)9-3-5-1-6(4-9)7(9)2-5/h5-7H,1-4H2,(H,10,11) |
InChI Key |
DKPJKMMCYJSORZ-UHFFFAOYSA-N |
SMILES |
C1C2CC3C1CC3(C2)C(=O)O |
Canonical SMILES |
C1C2CC3C1CC3(C2)C(=O)O |
synonyms |
Tricyclo[3.2.1.03,6]octane-3-carboxylic acid (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene](/img/structure/B139275.png)



![(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-17-(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B139287.png)

![7-methyl-3H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B139290.png)


![Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B139298.png)

